molecular formula C10H6Cl2FNO B1649966 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 1094318-24-7

5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No. B1649966
CAS RN: 1094318-24-7
M. Wt: 246.06
InChI Key: OCLRLPKGCVJDNG-UHFFFAOYSA-N
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Description

The compound “5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole” is an organic molecule that contains a chloromethyl group (-CH2Cl), a 3-chloro-4-fluorophenyl group, and an oxazole ring. Oxazoles are aromatic compounds that contain an oxygen and a nitrogen atom in a five-membered ring. The presence of halogens (chlorine and fluorine) and the oxazole ring could suggest potential applications in medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and planar. The 3-chloro-4-fluorophenyl group would add additional aromaticity to the molecule. The chloromethyl group is a common functional group in organic chemistry and would likely be in a tetrahedral configuration.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogens and the oxazole ring. The chloromethyl group could potentially undergo nucleophilic substitution reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the halogens would likely make the compound relatively nonpolar and could influence its solubility in various solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, the compound might interact with various enzymes or receptors. The halogens and the oxazole ring could potentially form interactions with amino acid residues in proteins .

Future Directions

The compound could potentially be explored for various applications in medicinal chemistry, materials science, or other fields. Further studies could focus on investigating its reactivity, stability, and interactions with various biological targets .

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2FNO/c11-4-10-14-5-9(15-10)6-1-2-8(13)7(12)3-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLRLPKGCVJDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(O2)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222315
Record name 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole

CAS RN

1094318-24-7
Record name 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094318-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole
Reactant of Route 2
5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole
Reactant of Route 3
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5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole
Reactant of Route 4
5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole
Reactant of Route 5
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5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole
Reactant of Route 6
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5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole

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